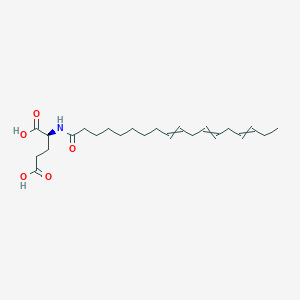
N-Octadeca-9,12,15-trienoyl-L-glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Octadeca-9,12,15-trienoyl-L-glutamic acid: is a chemical compound that belongs to the class of fatty acids. It is characterized by the presence of three double bonds at the 9th, 12th, and 15th positions of the octadeca chain, and it is conjugated with L-glutamic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Octadeca-9,12,15-trienoyl-L-glutamic acid typically involves the esterification of octadeca-9,12,15-trienoic acid with L-glutamic acid. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of immobilized catalysts can also enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: N-Octadeca-9,12,15-trienoyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The double bonds in the octadeca chain can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4)
Major Products Formed:
Oxidation: Epoxides, diols, and hydroxylated derivatives.
Reduction: Saturated fatty acid derivatives.
Substitution: Various substituted esters and amides
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Octadeca-9,12,15-trienoyl-L-glutamic acid is used as a precursor in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential role in cell signaling and membrane structure. It is also used in the study of lipid metabolism and fatty acid transport .
Medicine: this compound has potential therapeutic applications due to its anti-inflammatory and antioxidant properties. It is being investigated for its role in the treatment of various inflammatory diseases and conditions .
Industry: In the industrial sector, this compound is used in the formulation of cosmetics and skincare products due to its emollient and moisturizing properties. It is also used in the production of biodegradable polymers .
Wirkmechanismus
The mechanism of action of N-Octadeca-9,12,15-trienoyl-L-glutamic acid involves its interaction with cellular membranes and signaling pathways. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It also interacts with various enzymes and receptors involved in lipid metabolism and inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Octadeca-9,12,15-trienoic acid: A fatty acid with a similar structure but without the glutamic acid moiety.
Linoleic acid: A fatty acid with two double bonds at the 9th and 12th positions.
Alpha-linolenic acid: A fatty acid with three double bonds at the 9th, 12th, and 15th positions, similar to N-Octadeca-9,12,15-trienoyl-L-glutamic acid
Uniqueness: this compound is unique due to the presence of the L-glutamic acid moiety, which imparts additional functional properties. This makes it more versatile in biological and industrial applications compared to its similar counterparts .
Eigenschaften
CAS-Nummer |
247150-66-9 |
|---|---|
Molekularformel |
C23H37NO5 |
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
(2S)-2-(octadeca-9,12,15-trienoylamino)pentanedioic acid |
InChI |
InChI=1S/C23H37NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27/h3-4,6-7,9-10,20H,2,5,8,11-19H2,1H3,(H,24,25)(H,26,27)(H,28,29)/t20-/m0/s1 |
InChI-Schlüssel |
RXFSHENKDCMKTN-FQEVSTJZSA-N |
Isomerische SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O |
Kanonische SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14238103.png)
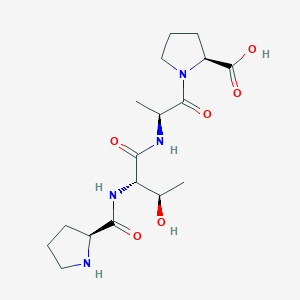
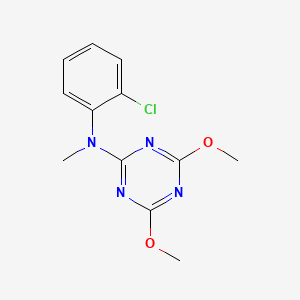
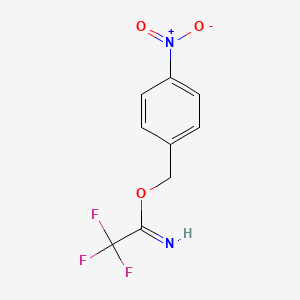

![7,7'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(heptan-1-ol)](/img/structure/B14238139.png)
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol](/img/structure/B14238144.png)

![N-[(3alpha,5alpha)-Cholestan-3-yl]-3-phenylprop-2-enamide](/img/structure/B14238150.png)
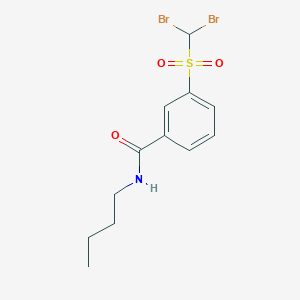
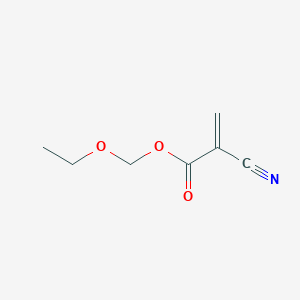
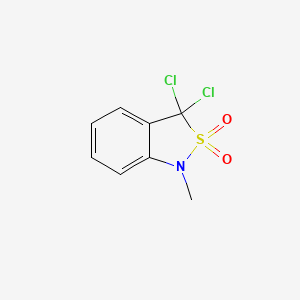
![([1,1'-Biphenyl]-4-yl)methyl 3-hydroxybutanoate](/img/structure/B14238179.png)
![Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-3-phenoxy-, (1S,2S,3R,5R)-](/img/structure/B14238182.png)
